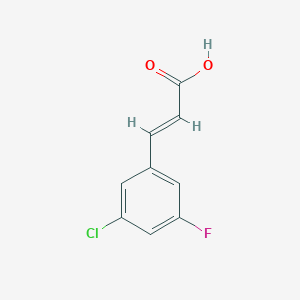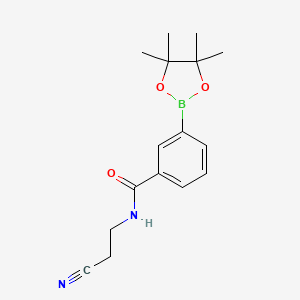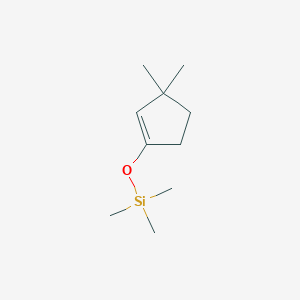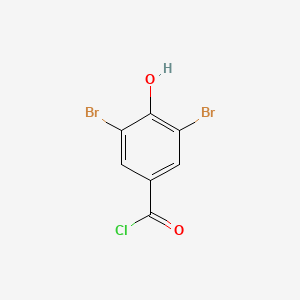![molecular formula C11H15ClN4OS B3331063 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride CAS No. 7770-93-6](/img/structure/B3331063.png)
3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
描述
3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride is a useful research compound. Its molecular formula is C11H15ClN4OS and its molecular weight is 286.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.0655100 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
2’-Nor Thiamine, also known as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride, primarily targets enzymes that are crucial for central metabolic pathways . These include the mitochondrial pyruvate and α-ketoglutarate dehydrogenases complexes and the cytosolic transketolase . Additionally, it has been shown to interact with the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes .
Mode of Action
2’-Nor Thiamine interacts with its targets in a few ways. It facilitates acetylcholinergic neurotransmission upon co-release into the synaptic cleft with acetylcholine . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor . It also exhibits non-coenzyme regulatory binding with certain proteins .
Biochemical Pathways
2’-Nor Thiamine plays a significant role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It also plays a key role in the pentose shunt, the linkage of glycolysis to the tricarboxylic acid (TCA) cycle, and within the TCA cycle itself .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2’-Nor Thiamine are crucial for its bioavailability. Thiamine is soluble in water and insoluble in alcohol . It decomposes if heated . Once absorbed, the vitamin is concentrated in muscle tissue . Thiamine is rapidly converted to the biologically active form, thiamine pyrophosphate (TPP), which is an essential coenzyme for critical metabolic pathways .
Result of Action
The molecular and cellular effects of 2’-Nor Thiamine’s action are diverse. It plays a critical role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine deficiency can lead to metabolic encephalopathy or delirium, memory deficits, and selective neuronal death in particular brain regions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Nor Thiamine. For instance, the presence of Mg 2+ ions is necessary for the enzyme thiamine kinase to phosphorylate thiamine into its active form . Furthermore, the action of thiamine can be influenced by the competition between thiamine and other substances, such as the antidiabetic drug metformin, for common transporters .
属性
IUPAC Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N4OS.ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJAYGOPKFTGQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858227 | |
| Record name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-93-6 | |
| Record name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


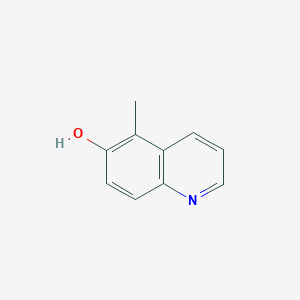
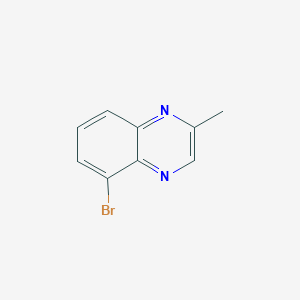
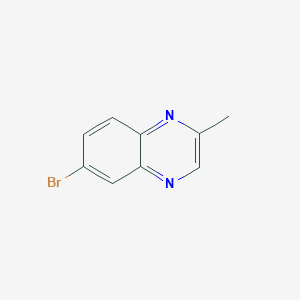
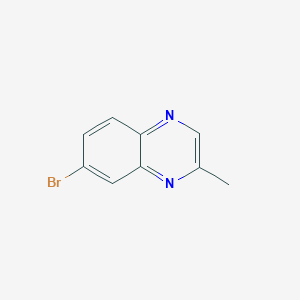

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)

![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
![2-(Bromomethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331034.png)
